4-hexylphenyl diphenyl phosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-hexylphenyl) diphenyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27O4P/c1-2-3-4-7-12-21-17-19-24(20-18-21)28-29(25,26-22-13-8-5-9-14-22)27-23-15-10-6-11-16-23/h5-6,8-11,13-20H,2-4,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEFBWFSFKJWBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074075 | |
| Record name | Diphenyl p-hexylphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64532-96-3, 69682-29-7 | |
| Record name | 4-Hexylphenyl diphenyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64532-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoric acid, 4-hexylphenyl diphenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064532963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, hexylphenyl diphenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069682297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyl p-hexylphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Environmental Occurrence and Distribution of 4 Hexylphenyl Diphenyl Phosphate
Presence in Environmental Compartments
Aryl phosphate (B84403) flame retardants (APFRs) are additive, meaning they are not chemically bound to the polymer matrix of products. aaqr.org This allows them to leach, volatilize, and abrade from consumer goods, leading to their widespread distribution in various environmental compartments. researchgate.net
The indoor environment is a primary reservoir for many organophosphate flame retardants due to their extensive use in furniture, electronics, and building materials. nih.gov Compounds like triphenyl phosphate (TPHP) and its degradation product diphenyl phosphate (DPHP) are routinely detected in high concentrations in indoor dust.
A study of indoor dust from Spain and the Netherlands found TPHP and DPHP in all 80 samples analyzed. nih.gov The concentrations of TPHP ranged from 169 to 142,459 ng/g, and DPHP ranged from 106 to 79,661 ng/g. nih.gov The strong correlation between TPHP and DPHP concentrations suggests that DPHP in dust is likely a result of the degradation of TPHP and other parent aryl-PFRs. nih.gov Other aryl-PFRs, such as cresyl diphenyl phosphate (CDP), resorcinol (B1680541) bis(diphenyl phosphate) (RDP), 2-ethylhexyl diphenyl phosphate (EDPHP), isodecyl diphenyl phosphate (IDP), and bisphenol A bis(diphenyl phosphate) (BDP), were also detected, though less frequently. nih.gov
In Australia, TPHP levels in indoor dust have been reported up to 51 µg/g, with DPHP present at up to 316 µg/g. industrialchemicals.gov.au The release of these chemicals from products contributes to their presence in both indoor air and settled dust, which can then be transported outdoors. industrialchemicals.gov.au
Table 1: Concentrations of Selected Aryl Phosphates in Indoor Dust
| Compound | Location | Concentration Range (ng/g) | Reference |
| Triphenyl phosphate (TPHP) | Spain & Netherlands | 169 - 142,459 | nih.gov |
| Diphenyl phosphate (DPHP) | Spain & Netherlands | 106 - 79,661 | nih.gov |
| Triphenyl phosphate (TPHP) | Australia | up to 51,000 | industrialchemicals.gov.au |
| Diphenyl phosphate (DPHP) | Australia | up to 316,000 | industrialchemicals.gov.au |
| Cresyl diphenyl phosphate (CDP) | Spain & Netherlands | Detected | nih.gov |
| 2-ethylhexyl diphenyl phosphate (EDPHP) | Spain & Netherlands | Detected | nih.gov |
Aryl phosphates are frequently detected in various aquatic environments, entering through wastewater treatment plant (STP) effluent, industrial discharges, and runoff. knowyourh2o.com Diphenyl phosphate (DPHP), a major degradation product of several aryl phosphate esters, is often found in aquatic systems. usask.ca
Studies have shown that conventional wastewater treatment processes are not always effective at completely removing organophosphate flame retardants. researchgate.net For instance, the removal rates for aryl OPEs in one study were only 20-30%. researchgate.net
A study investigating the impact of DPHP on groundwater environments noted its low sorption to sediments, suggesting it can be transported rapidly in groundwater. nih.govnih.gov This mobility poses a potential risk to aquatic ecosystems if released into the environment. nih.govnih.gov DPHP has been detected in surface water at concentrations up to 70 ng/L and in wastewater sludge from 0.93 to 1,680 ng/g dry weight. usask.ca Recently, a class of aryl phosphates, including DPHP and TPHP, were identified in flowback and produced water from hydraulic fracturing operations. nih.gov
Table 2: Concentrations of Selected Aryl Phosphates in Aquatic Systems
| Compound | Matrix | Concentration | Reference |
| Diphenyl phosphate (DPHP) | Surface Water | up to 70 ng/L | usask.ca |
| Diphenyl phosphate (DPHP) | Wastewater Sludge | 0.93 - 1,680 ng/g dw | usask.ca |
| Organophosphate Flame Retardants (OPFRs) | Raw Water | 16.8 - 100.0 ng/L | researchgate.net |
The terrestrial environment becomes a sink for aryl phosphates through atmospheric deposition, land application of sewage sludge (biosolids), and spills. industrialchemicals.gov.au Once in the soil and sediment, the fate of these compounds is governed by their physicochemical properties and environmental conditions.
In a monitoring program in Japan, diphenyl cresyl phosphate was not detected in surface water or sediment. oecd.org However, a more recent study of sediments from the Bohai and Yellow Seas in China detected several organophosphate esters. researchgate.net Halogenated OPEs were found to be more abundant than non-halogenated ones in that study. researchgate.net
The sorption behavior of these compounds influences their mobility. For example, DPHP has been shown to have medium mobility through soil. industrialchemicals.gov.au The sorption of DPHP onto clay-rich soils and sandy sediment was found to be relatively low compared to other aryl phosphates, with an average log KOC value of 2.30. nih.gov This indicates a potential for leaching into groundwater.
Table 3: Concentrations of Selected Aryl Phosphates in Terrestrial Systems
| Compound/Class | Matrix | Finding | Reference |
| Diphenyl cresyl phosphate | Sediment (Japan) | Not Detected | oecd.org |
| Tris(2-chloroethyl) phosphate (TCEP) | Sediment (Bohai & Yellow Seas) | 7 - 671 pg/g dw | researchgate.net |
| Aryl Phosphates | Soil | Medium Mobility Expected | industrialchemicals.gov.au |
Spatial and Temporal Distribution Patterns in Global Environments
Aryl phosphates exhibit widespread global distribution, with their presence confirmed even in remote regions like the Arctic and Antarctic. This indicates their potential for long-range atmospheric transport. For example, TPHP has been detected in air in a remote area of northern Finland at concentrations of 12 ng/m³. industrialchemicals.gov.au
The distribution patterns are often linked to population density and industrial activity, with higher concentrations generally found in more developed and industrialized regions. Current time information in Monterrey, MX. However, the detection in remote areas underscores the persistence and mobility of these compounds in the global environment. industrialchemicals.gov.au
Source Apportionment and Release Pathways of Aryl Phosphates to the Environment
The primary source of aryl phosphates in the environment is their use as flame retardants and plasticizers in a vast array of commercial and consumer products. epa.govtandfonline.com These include:
Plastics and Polymers: Used in polyvinyl chloride (PVC), polyurethanes, and polycarbonate blends for electronics, cables, and automotive interiors. industrialchemicals.gov.au
Hydraulic Fluids: Utilized for their fire-resistant properties. epa.gov
Paints and Coatings: Added as plasticizers. oecd.org
Textiles and Furniture: Applied to upholstery and foams to meet flammability standards. nih.gov
Since these compounds are additive rather than reactive, they are not chemically bonded to the materials they are mixed with. aaqr.org This leads to their continuous release into the environment throughout the product's life cycle via several pathways:
Volatilization and Abrasion: Release from products into indoor air and dust. researchgate.net
Leaching: Migration from plastics and other materials into water and soil.
Wastewater: Discharge from households and industries into sewage systems, with subsequent release into aquatic environments via STP effluent. industrialchemicals.gov.au
Waste Disposal: Leaching from landfills and release during the recycling of electronic waste. nih.gov
Environmental Fate and Transformation of 4 Hexylphenyl Diphenyl Phosphate
Biotic Degradation Pathways
Biodegradation by microorganisms is a critical process in the ultimate removal of many organic pollutants from the environment.
Microbial Degradation in Environmental Matrices
Studies on structurally similar alkylated aryl phosphates demonstrate that microbial degradation is a significant fate process. For example, a study on tert-butylphenyl diphenyl phosphate (B84403) (BPDP) in microcosms containing sediment and water showed that over 37% of the compound was mineralized to CO2 after 8 weeks in an ecosystem with prior exposure to agricultural chemicals nih.gov. The degradation was most efficient at lower concentrations and was linked to the activity of phosphoesterase enzymes in the native microbial populations nih.gov.
Furthermore, TPHP is considered to be readily biodegradable, with studies showing 99% mineralization in 28 days under certain biotic conditions industrialchemicals.gov.au. Given these precedents, it is highly probable that 4-hexylphenyl diphenyl phosphate is also susceptible to microbial degradation in environmental matrices such as soil, water, and sediment. The process is likely driven by microorganisms capable of cleaving the ester bonds to utilize the compound as a source of phosphorus or carbon.
Formation of Key Metabolites (e.g., Diphenyl Phosphate, Phenol)
The primary step in both abiotic and biotic degradation of triaryl phosphates is the cleavage of one of the aryl-phosphate ester bonds. For this compound, this process is expected to yield two primary metabolites:
Diphenyl phosphate (DPHP): This is a common and major metabolite of numerous aryl phosphate esters, including TPHP, resorcinol (B1680541) bis(diphenylphosphate), and ethylhexyl diphenyl phosphate nih.govusask.ca.
4-Hexylphenol (B1211905): This corresponds to the substituted phenyl group cleaved from the parent molecule.
Chemical analyses of degradation experiments with BPDP confirmed the presence of DPHP and tert-butylphenol as biodegradation products nih.gov. Therefore, by analogy, the key metabolites resulting from the transformation of this compound are confidently predicted to be DPHP and 4-hexylphenol. DPHP is frequently detected in environmental matrices due to its formation from various parent OPEs usask.canih.gov.
Sorption and Desorption Dynamics in Geologic and Organic Matrices
The movement and bioavailability of this compound in the environment are largely controlled by its sorption and desorption behavior. With a predicted XlogP of 7.6, the compound is extremely hydrophobic, indicating a very strong affinity for organic matter in soil and sediment uni.lu.
This strong sorption implies that this compound is unlikely to be mobile in soil or leach into groundwater. Instead, it will accumulate in solids, such as soil, sewage sludge, and sediment. In contrast, its primary metabolite, DPHP, is significantly more water-soluble and less sorptive, with a reported log Koc value of 2.30 researchgate.net. This makes DPHP more mobile and prone to transport in groundwater, posing a different set of environmental considerations researchgate.net.
Table 2: Predicted Physicochemical Properties and Sorption Behavior of this compound and Related Compounds
| Compound | LogP (Octanol-Water) | Koc (L/kg) | Mobility in Soil | Reference |
|---|---|---|---|---|
| This compound | 7.6 (Predicted) | High (Inferred) | Immobile | uni.lu |
| Diphenyl octyl phosphate | 6.37 (Estimated) | ~13,000 - 70,000 | Immobile | nih.gov |
| Triphenyl phosphate (TPHP) | 4.59 | High (Inferred) | Low | industrialchemicals.gov.aunih.gov |
| Diphenyl phosphate (DPHP) | 1.4 | ~200 (Koc=10^2.3) | Mobile | nih.govresearchgate.net |
Volatilization and Atmospheric Transport Modeling
The addition of an alkyl group, such as the hexyl chain in this compound, generally decreases vapor pressure compared to its non-alkylated counterpart, triphenyl phosphate (TPP). For instance, cresyl diphenyl phosphate, which has a smaller methyl group, has an estimated Henry's Law constant of 8.2x10⁻³ Pa m³/mol at 25°C, indicating that volatilization from water is likely to be limited. service.gov.uk A similar low potential for volatilization is expected for this compound due to its larger, more complex structure.
Atmospheric transport modeling, using tools like HYSPLIT or CALPUFF, provides a framework for predicting the movement and deposition of airborne pollutants. noaa.govosu.edu These models integrate meteorological data with chemical-specific properties to simulate dispersion. noaa.gov In the absence of specific experimental data and emission inventories for this compound, dedicated transport models for this compound have not been developed. However, based on the low estimated volatility of similar compounds, it is anticipated that its atmospheric transport would be limited and more likely to occur via adsorption to airborne particulate matter rather than as a free gas. The general atmospheric fate of phosphorus-containing compounds is influenced by factors such as deposition and transformation into species like phosphate. researchgate.netresearchgate.net
Table 1: Predicted and Analogous Physicochemical Properties Relevant to Volatilization
| Compound | Property | Value | Reference |
|---|---|---|---|
| This compound | Molecular Formula | C24H27O4P | uni.lu |
| This compound | XlogP (Predicted) | 7.6 | uni.lu |
| Cresyl Diphenyl Phosphate | Henry's Law Constant (Estimated) | 8.2x10⁻³ Pa m³/mol @ 25°C | service.gov.uk |
| Cresyl Diphenyl Phosphate | log Kow (Measured) | 4.51 | service.gov.uk |
| (4-tert-butylphenyl) diphenyl phosphate | Henry's Law Constant (Calculated) | 1.8 x 10⁻² Pa m³/mol @ 298.15 K | henrys-law.org |
Thermal Degradation Processes in Polymer Systems
This compound belongs to the class of additive organophosphorus flame retardants (OPFRs), which are physically mixed into polymer matrices rather than being chemically bound. researchgate.net Their effectiveness relies on their ability to decompose under heat, interrupting the combustion cycle of the polymer. The thermal degradation of aryl phosphates like this compound can proceed through both condensed-phase and gas-phase mechanisms. mdpi.comresearchgate.net
In the condensed phase, the primary degradation pathway involves the generation of a phosphorus acid upon heating. mdpi.com This acid acts as a catalyst, promoting the dehydration and crosslinking of the polymer chains, which leads to the formation of a protective surface layer of char. researchgate.net This char layer insulates the underlying polymer from heat and oxygen, thereby retarding pyrolysis and reducing the generation of flammable volatile fuels. researchgate.net
Simultaneously, gas-phase activity can occur. Research on related compounds with phenyl phosphate groups has shown that during pyrolysis, some phosphorus-containing fragments can be released into the gas phase. rsc.org These volatile species, such as PO· and PO₂· radicals, can interfere with and quench the high-energy radicals (H·, ·OH) that propagate combustion in the flame, thus providing a flame-inhibiting effect. rsc.org
The specific degradation products and the efficiency of the flame retardant mechanism depend on the polymer type and the processing temperatures. Analytical techniques such as Pyrolysis-Gas Chromatography (Py-GC), often coupled with mass spectrometry (MS), are used to identify the specific pyrolysates of flame retardants and the host polymer. researchgate.net For aryl phosphates, degradation products typically include various substituted phenols and phosphoric acid derivatives.
Table 2: General Thermal Degradation Products of Aryl Phosphates in Polymers
| Phase | Product/Intermediate | Mechanism/Effect | Reference |
|---|---|---|---|
| Condensed Phase | Phosphoric Acid / Polyphosphoric Acid | Catalyzes polymer dehydration and crosslinking, leading to char formation. | researchgate.net |
| Condensed Phase | Char Layer | Acts as a physical barrier to heat and mass transfer. | researchgate.net |
| Gas Phase | Phosphorus Radicals (e.g., PO·, PO₂·) | Quenches combustion-propagating radicals in the flame. | rsc.org |
| Gas Phase | Substituted Phenols | Volatile organic fragments from the ester groups. | researchgate.net |
Analytical Methodologies for 4 Hexylphenyl Diphenyl Phosphate and Its Metabolites
Advanced Sample Preparation Techniques from Diverse Matrices
Extracting and concentrating 4-hexylphenyl diphenyl phosphate (B84403) from complex matrices such as water, soil, or biological fluids is a crucial first step before instrumental analysis. The choice of technique depends on the matrix type, analyte concentration, and the required level of cleanliness for the final extract.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely adopted technique for the purification and concentration of organophosphate esters from aqueous and biological samples. nih.gov It relies on the partitioning of the analyte between a liquid sample phase and a solid sorbent. For a non-polar compound like 4-hexylphenyl diphenyl phosphate, reversed-phase SPE is typically the method of choice.
The process involves four key steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. Polymeric sorbents, such as those based on styrene-divinylbenzene or other specialized polymers, are often preferred over traditional silica-based sorbents due to their stability across a wider pH range and higher capacity for retaining non-polar compounds. nih.govphenomenex.com An innovative polymeric material that is water-wettable can simplify extraction procedures by eliminating the need for conditioning and equilibration steps. nih.gov
A general SPE protocol for isolating this compound from a water sample is outlined below. The volumes for conditioning, washing, and elution steps are typically adjusted based on the mass of the sorbent material in the SPE cartridge. phenomenex.comwindows.net
Table 1: Illustrative SPE Protocol for this compound
| Step | Solvent/Solution | Purpose |
| Conditioning | 1. Methanol2. Deionized Water | 1. To solvate the sorbent functional groups.2. To prepare the sorbent for an aqueous sample. |
| Loading | Sample (pH adjusted if necessary) | To adsorb the analyte onto the sorbent. |
| Washing | 1. Water/Methanol mixture (e.g., 95:5 v/v)2. Hexane | 1. To remove polar impurities.2. To remove less-retained non-polar impurities. |
| Elution | Dichloromethane or Ethyl Acetate | To desorb the analyte from the sorbent. |
This table presents a generalized procedure. Method optimization is essential for specific sample matrices and analytical requirements.
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For this compound, which is a lipophilic compound, LLE is effective for extraction from aqueous matrices.
The efficiency of the extraction is determined by the partition coefficient of the analyte between the two phases. Solvents like n-hexane, dichloromethane, or mixtures thereof are commonly used. The selection of the organic solvent is critical; it should have high affinity for the target analyte and be easily separable from the aqueous phase. The extraction mechanism involves the diffusion of the compound from the aqueous phase to the interface and subsequent solvation into the organic phase. phenomenex.com In some applications, such as supported liquid membrane (SLM) extraction, a carrier like tributyl phosphate (TBP) can be used within the organic phase to improve extraction efficiency through specific interactions. phenomenex.com
Chromatographic Separation Techniques
Following sample preparation, chromatographic methods are employed to separate this compound from co-extracted compounds before detection. Both gas and liquid chromatography are powerful tools for this purpose.
Gas Chromatography (GC)
Gas Chromatography (GC) is a robust technique for the analysis of volatile and thermally stable compounds like many organophosphate esters. nih.gov The sample is vaporized and transported through a capillary column by an inert carrier gas. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase coated on the column wall.
For phosphate-based flame retardants, columns with a non-polar or semi-polar stationary phase, such as a 5% diphenyl / 95% dimethylpolysiloxane (e.g., HP-5 or equivalent), are frequently used. google.comu-pec.fr Detection is commonly performed using a flame photometric detector (FPD) in phosphorus mode or a mass spectrometer (MS) for enhanced selectivity and structural confirmation. nih.gov
Table 2: Typical GC Parameters for Organophosphate Ester Analysis
| Parameter | Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl-Methylpolysiloxane) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Initial 70°C, ramp at 30°C/min to 250°C, then ramp at 5°C/min to 300°C, hold for 3 min. google.com |
| Detector | Flame Photometric Detector (FPD) or Mass Spectrometry (MS) |
This table provides an example of typical GC conditions. The temperature program and other parameters must be optimized for the specific separation.
Liquid Chromatography (LC)
Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is highly suited for the analysis of less volatile or thermally labile organophosphates and their metabolites. sielc.com Separation occurs as the sample, dissolved in a liquid mobile phase, is passed over a solid stationary phase in a packed column.
Reversed-phase HPLC is the most common mode for this class of compounds. A C18 (octadecylsilane) column is a standard choice, offering good retention for non-polar analytes. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid to improve peak shape and ensure ionization consistency for mass spectrometry detection. sielc.commfd.org.mk
Table 3: General LC Conditions for Diphenyl Phosphate-related Compounds
| Parameter | Condition |
| Column | Reversed-Phase C18 or Phenyl-Hexyl, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.2 - 1.0 mL/min |
| Detection | UV, Diode Array Detector (DAD), or Tandem Mass Spectrometry (MS/MS) |
| Mode | Gradient elution (varying the percentage of Mobile Phase B over time) |
This table outlines a general starting point for LC method development.
Application of Hexyl-Phenyl Stationary Phases for Separation
For separating aromatic compounds like this compound, stationary phases containing phenyl groups offer alternative selectivity compared to standard alkyl (C18) phases. elementlabsolutions.com Phenyl-hexyl stationary phases, in particular, provide a unique combination of retention mechanisms. qub.ac.uk
The primary retention mechanism is hydrophobic interaction, driven by the hexyl chain bonded to the silica (B1680970) support. This provides retention similar to a mid-chain alkyl phase. chromatographyonline.com Additionally, the terminal phenyl group allows for π-π interactions with the aromatic rings of this compound. These specific electronic interactions can lead to enhanced retention and, more importantly, altered selectivity for closely related isomers or metabolites that differ in their aromatic structure. elementlabsolutions.comqub.ac.uk Studies have shown that phenyl-hexyl columns can successfully resolve complex mixtures of polyphenyls, which are structurally analogous to the target compound, demonstrating their superior separating power for such analytes compared to both C18 and biphenyl (B1667301) phases. qub.ac.uk The use of a charged surface hybrid (CSH) phenyl-hexyl phase can further improve peak shape for ionizable analytes by minimizing unwanted interactions with surface silanols. waters.com
Mass Spectrometric Detection and Identification
Mass spectrometry (MS) is a cornerstone for the detection and structural elucidation of this compound and its metabolites. The choice of ionization technique is critical, as it dictates the type and extent of fragmentation, which in turn provides structural information.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a classic, high-energy ("hard") ionization technique that subjects molecules to a beam of electrons, typically at 70 eV. nih.gov This high energy input leads to extensive and reproducible fragmentation, creating a characteristic mass spectrum that can be used as a fingerprint for compound identification by comparing it to spectral libraries. azom.com
For organophosphate esters, EI-MS spectra are often characterized by the cleavage of the P-O and C-O bonds. researchgate.net The fragmentation patterns are significantly influenced by the nature of the substituent groups. nih.gov While EI offers excellent sensitivity for quantitative measurements, the high energy of the process often results in a low abundance or complete absence of the molecular ion (M+•), which can make the determination of the molecular weight of an unknown compound challenging. azom.comnih.gov Systematic studies on various organophosphate esters show that EI spectra are typically dominated by specific fragment ions depending on the compound's structure. nih.gov
Table 1: Common Fragment Ion Types for Organophosphate Esters in EI-MS
| Ion Type | Description | Reference |
|---|---|---|
| [M]+• | Molecular Ion | nih.gov |
| [M-R]- | Loss of a substituent group | nih.gov |
| [H4PO4]+ | Protonated phosphoric acid ion | nih.gov |
Data derived from studies on various organophosphate esters.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar, thermally labile molecules like organophosphate esters and their metabolites. nih.gov Unlike EI, ESI typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, preserving the crucial molecular weight information. nih.gov The choice between positive or negative ion mode depends on the analyte's structure and the desired sensitivity.
For this compound, various adducts can be formed and detected. In negative ion mode, the deprotonated molecule [M-H]⁻ is commonly observed for related diphenyl phosphates. nih.govmassbank.eu Analysis of diphenyl phosphate, a potential metabolite, by ESI-QTOF mass spectrometry in negative ion mode reveals the precursor ion [M-H]⁻ at an m/z of 249.0322. massbank.eu In positive ion mode, adducts with protons [M+H]⁺, sodium [M+Na]⁺, or ammonium (B1175870) [M+NH₄]⁺ are frequently detected. uni.lumassbank.eu The analysis of N-phosphoryl dipeptide methyl esters, for example, shows that alkali metal ions can act as a fixed charge site, influencing the fragmentation pathways. nih.gov
Table 2: Predicted ESI Adducts for this compound
| Adduct | Ion Type | Predicted m/z |
|---|---|---|
| [M+H]⁺ | Protonated Molecule | 411.17198 |
| [M+NH₄]⁺ | Ammonium Adduct | 428.19852 |
| [M+Na]⁺ | Sodium Adduct | 433.15392 |
| [M+K]⁺ | Potassium Adduct | 449.12786 |
| [M-H]⁻ | Deprotonated Molecule | 409.15742 |
Data sourced from PubChemLite database predictions. uni.lu
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), provides highly accurate mass measurements, typically with an error of less than 5 ppm. azom.commdpi.com This precision allows for the determination of the elemental composition of a precursor ion and its fragments, which is invaluable for identifying unknown metabolites and distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental formulas).
In the context of organophosphorus flame retardants (OPFRs), HRMS coupled with techniques like Orbitrap or Time-of-Flight (TOF) analyzers can elucidate complex fragmentation pathways. mdpi.com For aromatic OPFRs similar in structure to this compound, fragmentation involves the cleavage of both P-O and C-O bonds. mdpi.com Studies on compounds containing two phenyl rings and an alkyl chain have identified characteristic fragment ions that can be used for screening and identification. mdpi.com For instance, a key fragment ion corresponding to [C₁₂H₁₂PO₄]⁺ (m/z = 251.0465) can be formed by the loss of the alkyl chain from the phosphate ester. mdpi.com This high level of accuracy improves identification confidence and reduces the rate of false positives in complex sample matrices. mdpi.com
Table 3: Example of Characteristic Fragment Ions for Aromatic OPFRs in HRMS
| Fragment Ion | Elemental Formula | Description | Reference |
|---|---|---|---|
| [C₁₂H₁₂PO₄]⁺ | C₁₂H₁₂O₄P | Formed by cleavage of the C-O bond on the alkyl chain | mdpi.com |
| [C₆H₇O]⁺ | C₆H₇O | Phenoxy-related fragment | mdpi.com |
Data derived from HRMS studies of various aromatic organophosphate esters. mdpi.com
Quantitative Analysis and Method Validation Protocols
Robust quantitative analysis of this compound and its metabolites, such as diphenyl phosphate (DPhP), in biological matrices like urine requires thoroughly validated analytical methods. These methods commonly employ liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
A typical validation protocol assesses several key parameters to ensure the reliability and reproducibility of the data. nih.gov
Sample Preparation: Due to the presence of metabolites in conjugated forms (e.g., glucuronides or sulfates) in urine, an enzymatic hydrolysis step is often necessary to measure the total concentration. nih.gov This is typically followed by a sample cleanup and concentration step, such as solid-phase extraction (SPE), to remove matrix interferences. nih.gov
Linearity: The method's response is evaluated across a range of concentrations to establish a calibration curve. For the analysis of DPhP in urine, a linear range of 0.05 to 40 ng/mL has been demonstrated. nih.gov
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected. For DPhP, detection limits have been reported in the range of 0.05 to 0.16 ng/mL. nih.gov The LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.
Accuracy and Recovery: Accuracy is assessed by analyzing quality control (QC) samples spiked with known concentrations of the analyte. Recoveries for DPhP have been shown to be in the range of 90–113%. nih.gov
Precision: The precision of the method is determined by analyzing replicate samples on the same day (intraday precision) and on different days (interday precision). For DPhP, an interday imprecision of 2–8% has been reported. nih.gov
Table 4: Summary of Method Validation Parameters for Diphenyl Phosphate (a metabolite)
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Linearity Range | 0.05 - 40 ng/mL | nih.gov |
| Limit of Detection (LOD) | 0.05 - 0.16 ng/mL | nih.gov |
| Spiked Recovery | 90 - 113% | nih.gov |
| Interday Imprecision | 2 - 8% | nih.gov |
Data from a validated method for quantifying diphenyl phosphate in human urine. nih.gov
Isotope-Dilution Mass Spectrometry Approaches
Isotope-dilution mass spectrometry (ID-MS) is considered the gold standard for high-accuracy quantitative analysis. nih.gov This technique involves adding a known amount of a stable, isotopically labeled version of the analyte to the sample as an internal standard before sample preparation and analysis. nih.govnih.gov
The isotopically labeled standard is chemically identical to the analyte and therefore behaves identically during extraction, derivatization, and ionization. Any sample loss or matrix effects during the analytical process will affect both the native analyte and the labeled standard equally. The concentration of the native analyte is determined by measuring the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled standard. nih.gov
This approach has been successfully applied to the quantification of organophosphate ester metabolites in human urine. nih.gov For example, in the analysis of diphenyl phosphate, a spiking solution containing isotope-labeled standards is added to the urine samples prior to enzymatic hydrolysis and extraction. nih.gov Other approaches have utilized ¹⁸O-labeled phosphate standards for the microquantification of both inorganic and organic phosphates. nih.gov The use of ID-MS significantly improves the accuracy, precision, and reproducibility of the quantification, compensating for variations in instrument response and sample matrix. nih.gov
Ecotoxicological Investigations of 4 Hexylphenyl Diphenyl Phosphate and Its Metabolites: Mechanistic Studies in Model Organisms
In Vitro Ecotoxicological Models
Cellular Bioactivity and Receptor Interactions (e.g., Estrogen Receptor Alpha/Beta)
The metabolites of 4-hexylphenyl diphenyl phosphate (B84403), particularly diphenyl phosphate (DPHP) and 4-hexylphenol (B1211905) (4-HP), have been investigated for their interaction with nuclear receptors, which are crucial in mediating endocrine disruption. Studies on analogous aryl phosphate esters also provide insight into potential mechanisms.
One of the primary mechanisms of endocrine disruption is the interaction with estrogen receptors (ERs). The metabolite 4-hexylphenol has demonstrated agonistic activity by triggering ER-mediated pathways. nih.gov This interaction is linked to its effects on lipid metabolism. nih.gov Research on triphenyl phosphate (TPHP), which metabolizes to DPHP, revealed that it could alter the expression of estrogen receptors in human Ishikawa endometrial cancer cells. Exposure to TPHP led to an elevation in the levels of estrogen receptor alpha (ERα) and a reduction in estrogen receptor beta (ERβ). nih.govtmc.edu
Further studies on other organophosphate esters, such as resorcinol (B1680541) bis(diphenyl phosphate) (RDP), show direct interaction with ERs. In competitive binding assays, RDP was found to bind to ER, and in luciferase reporter gene assays, it activated ER transcriptional activity. cardiff.ac.uk Molecular docking simulations suggest that compounds like RDP and TPHP can fit into the ligand-binding pocket of the estrogen receptor. cardiff.ac.uk These findings suggest that metabolites of 4-hexylphenyl diphenyl phosphate could similarly act as ligands for estrogen receptors, thereby initiating signaling cascades that disrupt normal endocrine function.
Table 1: Summary of Receptor Interactions for Metabolites and Analogs
Transcriptomic and Proteomic Responses in Cellular Systems
Investigations into the cellular impacts of this compound metabolites and related compounds have utilized transcriptomic and proteomic approaches to reveal changes in gene and protein expression. These studies highlight the molecular pathways disrupted by exposure.
In human Ishikawa endometrial cancer cells, exposure to TPHP, a precursor to the metabolite DPHP, was found to stimulate phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) and mitogen-activated protein kinase/extracellular signal-regulated kinases 1/2 (MAPK/ERK) signaling pathways. nih.gov This activation contributes to the functional response of the estrogen receptor and leads to the nuclear translocation of NF-κB. nih.gov Proteomic analysis showed that TPHP exposure altered levels of key regulatory proteins, increasing ERα and progesterone (B1679170) receptor-B while decreasing ERβ. nih.govtmc.edu These changes ultimately stimulate the expression of cyclin D1, indicating a progression of the cell cycle. nih.govtmc.edu
Using a chicken embryonic hepatocyte model, exposure to 2-ethylhexyl diphenyl phosphate (EHDPP), another aryl phosphate ester, was assessed using a ToxChip PCR array. The results showed a dose-dependent modulation of gene expression, with 16 out of 43 genes being affected at the highest concentration tested. researchgate.net Transcriptomic analysis in zebrafish larvae exposed to EHDPP also revealed that differentially expressed genes were enriched in various pathways, including those related to glucolipid metabolism and calcium signaling. researchgate.netnih.gov
Evaluation of Adipogenic Effects
A significant area of investigation for metabolites of this compound is their potential to act as "obesogens" by promoting adipogenesis, the process of fat cell formation. In vitro studies using preadipocyte cell lines have provided evidence for these effects.
The metabolite 4-hexylphenol (4-HP) has been shown to promote the adipogenic differentiation of 3T3-L1 preadipocyte cells in a concentration-dependent manner. nih.gov Mechanistic studies indicate that 4-HP activates the peroxisome proliferator-activated receptor gamma (PPARγ), a master regulator of adipogenesis, and its subsequent gene program. nih.gov
Similarly, cresyl diphenyl phosphate (CDP), a structurally related aryl phosphate ester, enhances PPARγ-mediated adipogenic activity in 3T3-L1 cells. nih.gov Notably, CDP exhibited greater potency in activating PPARγ and promoting preadipocyte differentiation than the well-studied compound TPHP. nih.gov Molecular studies showed that CDP fits into the binding pocket of PPARγ, interacting through strong hydrophobicity and hydrogen bonds. nih.gov These findings highlight a plausible mechanism by which metabolites of this compound could contribute to metabolic disruption by promoting the formation of adipose tissue.
In Vivo Ecotoxicological Models (Excluding Human Clinical Data)
Developmental Toxicity Assessments in Aquatic Organisms (e.g., Zebrafish Embryos)
Zebrafish (Danio rerio) embryos are a widely used in vivo model for assessing the developmental toxicity of chemical compounds due to their rapid external development and optical transparency. Studies on diphenyl phosphate (DPHP) and related aryl phosphate esters have revealed significant adverse effects on embryonic development.
Exposure of zebrafish embryos to DPHP resulted in specific developmental abnormalities, particularly related to cardiac morphogenesis. nih.govfigshare.comresearchgate.net A significant increase in the distance between the sinus venosus and bulbus arteriosus (SV-BA) was observed at 72 hours post-fertilization (hpf), indicating defects in cardiac looping. nih.govfigshare.com This effect occurred without significant pericardial edema, suggesting a specific cardiotoxic mechanism rather than a general edematous response. nih.gov Furthermore, mRNA sequencing revealed that DPHP exposure disrupts pathways related to heme biosynthesis, which was confirmed by a significant decrease in hemoglobin levels in the embryos. nih.govfigshare.com
Other aryl phosphate esters also induce developmental toxicity. Exposure to 2-ethylhexyl diphenyl phosphate (EHDPP) caused significant lethality in zebrafish embryos and induced malformations, most notably pericardial edema. nih.gov Transcriptomic analysis of EHDPP-exposed embryos identified key events in cardiac toxicity regulation, including disruptions in focal adhesions, ECM-receptor interactions, and cardiac muscle contraction pathways. nih.gov
Table 2: Summary of Developmental Toxicity Endpoints in Zebrafish Embryos
Effects on Growth and Metabolic Processes in Model Organisms
Chronic, life-cycle exposure to metabolites of this compound can lead to significant impacts on growth and metabolism in model organisms. Studies using zebrafish have been particularly informative in this area.
A life-cycle exposure study on diphenyl phosphate (DPhP) in zebrafish at environmentally relevant concentrations revealed sex-specific effects on growth. usask.canih.govgwfnet.net After 120 days of exposure, male zebrafish showed significant reductions in both body mass and length, while females were not similarly affected. usask.canih.govgwfnet.net
To understand the underlying mechanisms, a dual-omics approach combining metabolomics and transcriptomics was employed. usask.cagwfnet.net This integrated analysis identified the predominant toxicological mechanisms as the inhibition of oxidative phosphorylation and the downregulation of fatty acid oxidation. usask.cagwfnet.net Further biochemical assays confirmed these findings, showing that the activity of succinate (B1194679) dehydrogenase (a key enzyme in the mitochondrial electron transport chain) and the protein content of carnitine O-palmitoyltransferase 1 (essential for fatty acid oxidation) were significantly decreased in the livers of male fish exposed to DPhP. gwfnet.net These results demonstrate that chronic exposure to DPhP can retard growth by inhibiting critical energy production pathways in a sex-specific manner. usask.canih.govgwfnet.net
Hepatic and Lipid Metabolism Dysregulation
Exposure to organophosphate esters, including analogues of this compound, has been shown to significantly disrupt hepatic and lipid metabolism in various model organisms. The liver, a primary site for detoxification and metabolism, is particularly susceptible to the toxic effects of these compounds.
Studies on 2-ethylhexyl diphenyl phosphate (EHDPP), a structurally similar compound, have demonstrated notable impacts on the liver of adult male zebrafish. kcl.ac.uknih.gov Exposure led to significant liver damage, characterized by hepatocyte vacuolation and nuclear pyknosis. kcl.ac.uknih.gov A decrease in the hepatic somatic index (HSI) and elevated levels of serum and liver aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) were also observed, indicating liver stress and damage. kcl.ac.uknih.gov Furthermore, a marked reduction in serum and liver cholesterol and triglycerides, along with decreased lipid droplet deposition, points to a significant inhibition of hepatic lipid accumulation. kcl.ac.uknih.gov
Lipidomic analyses have revealed that EHDPP exposure can reduce the levels of numerous lipid metabolites, including glycerides, fatty acids, sterol lipids, sphingolipids, and glycerophospholipids. kcl.ac.uknih.gov This is accompanied by the downregulation of genes involved in the de novo synthesis of fatty acids, such as fas, acc, srebp1, and dagt2. kcl.ac.uknih.gov Conversely, genes associated with fatty acid β-oxidation, like pparα and cpt1, were found to be upregulated. kcl.ac.uknih.gov
Similarly, research on cresyl diphenyl phosphate (CDP) in zebrafish embryos has shown significant alterations in lipid content and disruptions in lipid homeostasis. researchgate.net These disruptive effects were observed across various lipid classes, including phospholipids, glycerolipids, and fatty acids, and were supported by transcriptional changes in genes related to lipid synthesis, transport, and metabolism. researchgate.net
The primary metabolite, diphenyl phosphate (DPHP), has also been shown to cause disturbances in lipid metabolism in mice. usask.ca Chronic exposure to DPHP can lead to retarded growth in male zebrafish, a consequence of inhibited energy output linked to the downregulation of fatty acid oxidation. usask.ca
Table 1: Effects of EHDPP on Hepatic and Lipid Parameters in Zebrafish
| Parameter | Observation | Implication | Reference |
|---|---|---|---|
| Hepatic Somatic Index (HSI) | Significant decrease | Liver atrophy or damage | kcl.ac.uknih.gov |
| AST and ALT Levels | Elevated in serum and liver | Liver damage and stress | kcl.ac.uknih.gov |
| Cholesterol and Triglycerides | Significant reduction in liver and serum | Inhibition of lipid accumulation | kcl.ac.uknih.gov |
| Lipid Metabolites | Reduction in multiple classes | Disruption of lipid homeostasis | kcl.ac.uknih.gov |
| Gene Expression (Lipid Synthesis) | Downregulation of fas, acc, srebp1, dagt2 | Inhibition of de novo fatty acid synthesis | kcl.ac.uknih.gov |
| Gene Expression (Fatty Acid Oxidation) | Upregulation of pparα, cpt1 | Increased breakdown of fatty acids | kcl.ac.uknih.gov |
Endocrine Modulation in Non-Human Vertebrates
Organophosphate esters, such as this compound and its analogues, are recognized as endocrine-disrupting chemicals (EDCs) in non-human vertebrates. nih.gov These compounds can interfere with the endocrine system, particularly the hypothalamic-pituitary-gonadal (HPG) and the hypothalamic-pituitary-thyroid (HPT) axes, leading to adverse reproductive and developmental effects. nih.govnih.gov
Studies on EHDPP have revealed its potential to disrupt adrenal steroidogenesis. In human adrenocortical (H295R) cells, EHDPP exposure led to increased secretion of estradiol, cortisol, and aldosterone (B195564). nih.govacs.orgconsensus.app This was accompanied by the upregulation of key corticosteroidogenic genes, including CYP11B2, CYP21A1, 3β-HSD2, and 17β-HSD1. nih.govacs.orgconsensus.app Such alterations suggest that EHDPP can interfere with the normal synthesis of steroid hormones. nih.govacs.orgconsensus.app
In aquatic organisms, EHDPP has been shown to exhibit androgen receptor (AR) antagonistic activity. researchgate.net In Japanese medaka, EHDPP and its primary metabolite, 2-ethyl-5-hydroxyhexyl diphenyl phosphate, were found to antagonize the AR, with the metabolite showing stronger activity. researchgate.net This anti-androgenic action can suppress the development of male characteristics and reduce fertility. nih.gov Exposure to EHDPP has also been linked to reproductive inhibition in zebrafish, evidenced by reduced spawning in females and impaired growth of their offspring. researchgate.net
The endocrine-disrupting effects of these compounds are often sex-dependent. For instance, chronic exposure to DPHP resulted in reduced body mass and length in male zebrafish, while females remained unaffected. usask.ca Similarly, exposure to triphenyl phosphate (TPHP), a precursor to DPHP, caused a significant decrease in thyroxine and triiodothyronine levels in male zebrafish, whereas opposite effects were observed in females. usask.ca
Table 2: Endocrine-Modulating Effects of EHDPP and DPHP
| Compound | Model Organism/System | Effect | Mechanism/Observation | Reference |
|---|---|---|---|---|
| EHDPP | Human H295R cells | Altered steroidogenesis | Increased estradiol, cortisol, and aldosterone secretion; Upregulation of steroidogenic genes. | nih.govacs.orgconsensus.app |
| EHDPP | Japanese medaka | Anti-androgenic activity | Antagonism of the androgen receptor. | researchgate.net |
| EHDPP | Zebrafish | Reproductive inhibition | Reduced spawning and impaired offspring development. | researchgate.net |
| DPHP | Zebrafish | Sex-dependent growth reduction | Decreased body mass and length in males. | usask.ca |
Mitochondrial Function and Oxidative Phosphorylation Inhibition
Mitochondria are critical targets for the toxicity of this compound and its related compounds. These organophosphate esters can impair mitochondrial function, primarily by inhibiting the process of oxidative phosphorylation, which is essential for cellular energy production.
A key mechanism of this toxicity is the inhibition of succinate dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain. nih.govmdpi.com Studies have shown that DPHP can significantly decrease the activity of SDH in the livers of male fish. usask.ca Phenyl phosphate, another related compound, has been found to competitively inhibit succinate oxidation in intact mitochondria. nih.gov This inhibition disrupts the electron transport chain, leading to reduced ATP synthesis and an increase in the production of reactive oxygen species (ROS), which can cause oxidative stress. nih.gov
In addition to inhibiting SDH, these compounds can also affect other components of mitochondrial fatty acid metabolism. The protein content of carnitine O-palmitoyltransferase 1 (CPT1) has been observed to decrease in the livers of male fish exposed to DPHP. usask.ca CPT1 is a rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation. nih.govfrontiersin.org Inhibition of CPT1 further contributes to the dysregulation of energy metabolism.
Disruption of the integrity of the mitochondrial membrane is another significant effect. nih.gov The upregulation of phosphatidylcholine degradation, as observed in DPHP-exposed zebrafish, suggests potential damage to the mitochondrial membrane, which can lead to increased permeability and dysfunction. usask.ca Environmental toxicants can accumulate within the mitochondrial matrix, leading to structural damage and disruption of the electron transport chain. nih.gov
Table 3: Effects on Mitochondrial Function
| Compound/Analogue | Effect | Mechanism | Model Organism | Reference |
|---|---|---|---|---|
| Diphenyl Phosphate (DPHP) | Inhibition of Oxidative Phosphorylation | Decreased activity of succinate dehydrogenase (Complex II). | Zebrafish | usask.ca |
| Diphenyl Phosphate (DPHP) | Downregulation of Fatty Acid Oxidation | Decreased protein content of Carnitine O-palmitoyltransferase 1 (CPT1). | Zebrafish | usask.ca |
| Phenyl Phosphate | Inhibition of Succinate Oxidation | Competitive inhibition of the dicarboxylate carrier. | Isolated Mitochondria | nih.gov |
| Diphenyl Phosphate (DPHP) | Mitochondrial Membrane Disruption | Upregulation of phosphatidylcholine degradation. | Zebrafish | usask.ca |
Mechanistic Pathways of Toxicity at Molecular and Cellular Levels
The toxicity of this compound and its metabolites at the molecular and cellular levels involves the modulation of key signaling pathways that regulate metabolism and cellular homeostasis.
Peroxisome Proliferator-Activated Receptor (PPAR) Pathway Involvement
The Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway is a critical mediator of the toxic effects of organophosphate esters. PPARs are a group of nuclear receptors that play essential roles in regulating lipid and glucose metabolism. There are three main isoforms: PPARα, PPARγ, and PPARβ/δ.
Studies have shown that compounds like EHDPP can upregulate the expression of pparα in zebrafish. kcl.ac.uknih.gov PPARα is primarily expressed in the liver and is a key regulator of fatty acid catabolism, including β-oxidation. nih.govnih.gov Its activation leads to an increased breakdown of fatty acids, which aligns with the observed lipid reduction in EHDPP-exposed fish. kcl.ac.uknih.gov
On the other hand, cresyl diphenyl phosphate (CDP) has been shown to be a potent activator of PPARγ. nih.gov Among several organophosphate esters screened, CDP exhibited the highest binding potency to PPARγ. nih.gov Activation of PPARγ is a key step in adipogenesis, the process of preadipocyte differentiation into mature fat cells. In both cell-based assays and in mice, CDP exposure enhanced PPARγ-mediated adipogenesis, leading to increased white adipose tissue weight gain. nih.gov This suggests that exposure to such compounds could carry obesogenic risks.
The activation of PPARs by these xenobiotics occurs when the compound binds to the receptor, causing a conformational change. This leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The differential activation of PPAR isoforms by various organophosphate esters can explain the diverse metabolic disruptions observed, from increased fatty acid oxidation (PPARα) to enhanced adipogenesis (PPARγ).
Table 4: Involvement of the PPAR Pathway
| Compound | PPAR Isoform | Effect | Consequence | Model System | Reference |
|---|---|---|---|---|---|
| EHDPP | PPARα | Upregulation of gene expression | Increased fatty acid β-oxidation | Zebrafish | kcl.ac.uknih.gov |
| CDP | PPARγ | Strong binding and activation | Enhanced adipogenesis, increased white adipose tissue | 3T3-L1 cells, Mice | nih.gov |
| TPHP | PPARγ | Activation | Adipogenic effects | In vitro/In vivo models | nih.gov |
Biomonitoring and Bioaccumulation Studies of 4 Hexylphenyl Diphenyl Phosphate in Environmental and Model Organisms
Bioavailability, Uptake, and Accumulation in Environmental Organisms
Data specifically detailing the bioavailability, uptake, and accumulation of 4-hexylphenyl diphenyl phosphate (B84403) in environmental organisms such as fish and bivalves are not available in the current body of scientific literature.
For a compound of this nature, studies in this area would typically investigate the extent to which it can be absorbed by aquatic life from their environment (water, sediment, and diet). Research would focus on determining the bioconcentration factor (BCF) and bioaccumulation factor (BAF), which are critical indicators of a substance's potential to concentrate in living tissues. Such studies often involve exposing organisms like zebrafish or mussels to the compound under controlled laboratory conditions and measuring its concentration in tissues over time.
Tissue Distribution and Elimination Kinetics in Model Organisms
There is currently a lack of published research on the tissue distribution and elimination kinetics of 4-hexylphenyl diphenyl phosphate in model organisms, such as rats.
Investigations into tissue distribution would typically involve administering the compound to model organisms and subsequently analyzing various tissues (e.g., liver, kidney, fat, brain) to determine where the compound preferentially accumulates. Elimination kinetics studies would measure the rate at which the compound and its metabolites are excreted from the body (e.g., in urine and feces), providing insight into its biological half-life. For other organophosphate esters, such as 2-ethylhexyl diphenyl phosphate, studies have shown distribution to tissues including blood, liver, kidney, and adipose tissue, with subsequent elimination over several days. However, no such specific data exists for this compound.
Biotransformation Pathways in Vertebrate and Invertebrate Systems
Specific biotransformation pathways for this compound in either vertebrate or invertebrate systems have not been documented in peer-reviewed literature.
Biotransformation studies are essential for understanding how an organism metabolizes a foreign compound. This typically involves identifying the metabolic products (metabolites) formed through enzymatic reactions, such as oxidation, hydrolysis, and conjugation. For many organophosphate flame retardants, a common metabolic pathway is the hydrolysis of an ester bond to form metabolites like diphenyl phosphate (DPHP). nih.gov For instance, triphenyl phosphate (TPHP) is known to be metabolized to DPHP. nih.govnih.gov It is plausible that this compound could undergo similar hydrolytic processes, but dedicated research is required to confirm its specific metabolic fate.
Environmental Biomonitoring Applications Using Passive Samplers and Sentinel Species
There are no specific studies available on the application of passive samplers or the use of sentinel species for the environmental biomonitoring of this compound.
Environmental biomonitoring programs utilize various tools to assess the presence and concentration of contaminants. Passive samplers are devices deployed in the environment to accumulate chemicals over time, providing a time-weighted average concentration in water or air. nih.govnih.gov Sentinel species, such as mussels or fish, are organisms that are monitored for the accumulation of contaminants in their tissues, serving as indicators of environmental pollution. oecd.org While these techniques are widely used for other organophosphate compounds, their specific application or calibration for this compound has not been reported.
Q & A
Q. How can researchers investigate synergistic effects between this compound and other organophosphate flame retardants (OPFRs) in cellular models?
- Methodological Answer : Use factorial design experiments to test binary/ternary OPFR mixtures in HepG2 or MCF-7 cells. Assess synergy via the Combination Index (CI) method (CompuSyn software). Measure endpoints like mitochondrial membrane potential (JC-1 staining) and ROS production (DCFH-DA assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
